{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Overview
Description
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is a chemical compound with the molecular formula C15H23NO.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy .
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that this compound may also have significant molecular and cellular impacts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol typically involves the reaction of 3,4-dimethylbenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Piperidine: A simpler structure with similar amine functionality.
3,4-Dimethylbenzyl alcohol: Shares the aromatic ring and hydroxyl group but lacks the piperidine moiety.
N-Methylpiperidine: Similar piperidine ring but with a methyl group instead of the benzyl group.
Uniqueness: {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is unique due to its combination of the piperidine ring and the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
[1-[(3,4-dimethylphenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-5-6-14(8-13(12)2)9-16-7-3-4-15(10-16)11-17/h5-6,8,15,17H,3-4,7,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTCAYJHQGDJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC(C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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